molecular formula C9H12N2O2 B1427094 N-ethyl-5-methyl-2-nitroaniline CAS No. 502178-78-1

N-ethyl-5-methyl-2-nitroaniline

Cat. No. B1427094
M. Wt: 180.2 g/mol
InChI Key: HEARVZFZEZXEEW-UHFFFAOYSA-N
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Description

“N-ethyl-5-methyl-2-nitroaniline” (NENA) is a chemical compound with the molecular weight of 180.21 . It is a derivative of aniline, which is a solvatochromic dye . It is similar to 2-Methyl-5-nitroaniline, which is a laser-induced decomposition product of Pigment Red 22 and Pigment Red 9 .


Synthesis Analysis

NENA can be synthesized through different methods, including the nitration of N-ethyl-5-methylaniline, which involves the reaction of N-ethyl-5-methylaniline with nitric and sulfuric acid. The resulting product is purified through recrystallization, and its structure is confirmed using spectroscopic techniques like NMR and IR.


Molecular Structure Analysis

The molecular structure of NENA is represented by the InChI code 1S/C9H12N2O2/c1-3-10-8-6-7 (2)4-5-9 (8)11 (12)13/h4-6,10H,3H2,1-2H3 . This indicates that the molecule consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

NENA has a yellow crystalline appearance, with a molecular weight of 212.22 g/mol. It has a melting point of 80-84 °C and a boiling point of 354-356 °C. It is soluble in water, methanol, and ethanol.

Safety And Hazards

NENA is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

N-ethyl-5-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-10-8-6-7(2)4-5-9(8)11(12)13/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEARVZFZEZXEEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-5-methyl-2-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PG JOHNSON - 1971 - search.proquest.com
… nitrobenzoic acid (VIII) to N-ethyl-5-hydroxymethyl-2nitroaniline (XII) with this reagent resulted in the for mation of N-ethyl-5-methyl-2-nitroaniline (XIII) as con firmed by the mass …
Number of citations: 2 search.proquest.com
BM McKenzie, AK Miller, RJ Wojtecki, JC Johnson… - Tetrahedron, 2008 - Elsevier
A versatile one-pot synthetic platform for the preparation of a range of functionalized 2,6-bisbenzimidazolylpyridine (Bip) derivatives is presented. This protocol significantly reduces the …
Number of citations: 44 www.sciencedirect.com
BM McKenzie - 2011 - rave.ohiolink.edu
This dissertation focuses on the preparation and properties of a number of liquid crystalline derivatives of the 2, 6-bisbenzimidazolylpyridine (Bip) ligand and incorporation of these …
Number of citations: 2 rave.ohiolink.edu

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